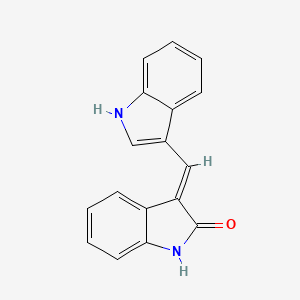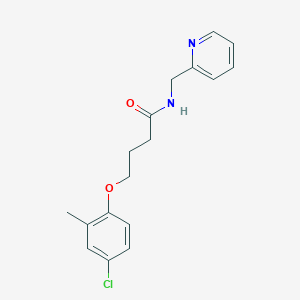
(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of indole-3-carbaldehyde with isatin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions might convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds like this compound might be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials, such as dyes or polymers, due to its stable indole core.
Mecanismo De Acción
The mechanism of action for (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Isatin: Used in the synthesis of various bioactive compounds.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
What sets (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one apart is its specific structure, which combines features of both indole and isatin derivatives. This unique combination could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(3E)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9+ |
Clave InChI |
XCGXAWJRNVHWAI-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=CC=CC=C4NC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B15028077.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B15028089.png)
![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B15028094.png)
![N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028096.png)

![(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B15028104.png)
![methyl (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028108.png)
![ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15028120.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15028126.png)
![2-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15028129.png)
![(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15028133.png)
![2-{(5Z)-5-[4-(dimethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15028136.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15028146.png)
![2-amino-7-hydroxy-4-[4-(methylsulfanyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B15028158.png)
